1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes a bicyclic framework with a 1.1.1 configuration. The presence of chloro, fluoro, and iodo substituents on the phenyl ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the preparation of the bicyclo[1.1.1]pentane core followed by the introduction of the substituents. One common method involves the use of [1.1.1]propellane as a starting material. The reaction with appropriate halogenated phenyl derivatives under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodo group can participate in coupling reactions, forming new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development, particularly as a bioisostere for phenyl rings
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The unique structure of the compound allows it to mimic the geometry and substituent exit vectors of benzene rings, making it a valuable bioisostere in drug design. This interaction can influence the physicochemical properties, solubility, and permeability of the resulting molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar bicyclic structure.
1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane: A derivative with different substituents.
γ-Secretase Inhibitors: Compounds with similar bioisosteric properties used in drug design
Uniqueness
This compound is unique due to its specific combination of chloro, fluoro, and iodo substituents on the phenyl ring.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUTWAQDKXZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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